molecular formula C13H9Cl2NO3 B3017623 4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carboxylic acid CAS No. 320419-40-7

4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B3017623
CAS No.: 320419-40-7
M. Wt: 298.12
InChI Key: BFXAECNYFBHUGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carboxylic acid is an organic compound that belongs to the class of pyrrole carboxylic acids This compound is characterized by the presence of a dichlorobenzoyl group attached to a pyrrole ring, which is further substituted with a carboxylic acid group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dichlorobenzoic acid and 1-methyl-1H-pyrrole-2-carboxylic acid as the primary starting materials.

    Acylation Reaction: The 2,4-dichlorobenzoic acid is converted to its corresponding acid chloride using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. This step is carried out under anhydrous conditions to prevent hydrolysis.

    Coupling Reaction: The acid chloride is then reacted with 1-methyl-1H-pyrrole-2-carboxylic acid in the presence of a base such as triethylamine (TEA) or pyridine. This reaction forms the desired this compound.

    Purification: The crude product is purified using recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the carbonyl group to an alcohol.

    Substitution: The dichlorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Alcohol derivatives with reduced carbonyl groups.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Disrupting Cellular Functions: Affecting cellular functions such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorobenzoic Acid: A precursor in the synthesis of 4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carboxylic acid with similar chemical properties.

    1-Methyl-1H-pyrrole-2-carboxylic Acid: Another precursor with a pyrrole ring structure.

    4-(2,4-Dichlorobenzoyl)-1H-pyrrole-2-carboxylic Acid: A compound with a similar structure but lacking the methyl group.

Uniqueness

This compound is unique due to the presence of both the dichlorobenzoyl and pyrrole carboxylic acid moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(2,4-dichlorobenzoyl)-1-methylpyrrole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO3/c1-16-6-7(4-11(16)13(18)19)12(17)9-3-2-8(14)5-10(9)15/h2-6H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFXAECNYFBHUGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C(=O)O)C(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.